molecular formula C11H15NO3 B1430950 2-Amino-4-(3-methoxyphenyl)butanoic acid CAS No. 225233-76-1

2-Amino-4-(3-methoxyphenyl)butanoic acid

Cat. No. B1430950
M. Wt: 209.24 g/mol
InChI Key: HEOJABVYJADWNP-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxyphenyl)butanoic acid is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties may be similar to those of related compounds, such as 2-Amino-2-(trifluoromethoxy)butanoic acid2.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature32. For instance, 2-Amino-2-(trifluoromethoxy)butanoic acid was synthesized as a racemate and in both enantiomeric forms2. However, the specific synthesis process for 2-Amino-4-(3-methoxyphenyl)butanoic acid is not readily available in the sources retrieved.



Molecular Structure Analysis

The molecular structure of 2-Amino-4-(3-methoxyphenyl)butanoic acid is not explicitly provided in the sources retrieved. However, related compounds such as 4-[(3-methoxyphenyl)carbamoyl]butanoic acid have been analyzed4. The structure of a compound can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods4.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Amino-4-(3-methoxyphenyl)butanoic acid are not detailed in the sources retrieved. However, similar compounds have been studied for their reactivity5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-(3-methoxyphenyl)butanoic acid are not explicitly provided in the sources retrieved. However, related compounds such as 2-Amino-2-(trifluoromethoxy)butanoic acid have been analyzed for their physical and chemical properties2.


Safety And Hazards

The safety and hazards associated with 2-Amino-4-(3-methoxyphenyl)butanoic acid are not detailed in the sources retrieved. However, similar compounds have been analyzed for their safety and hazards758.


properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOJABVYJADWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286772
Record name α-Amino-3-methoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3-methoxyphenyl)butanoic acid

CAS RN

225233-76-1
Record name α-Amino-3-methoxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-3-methoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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